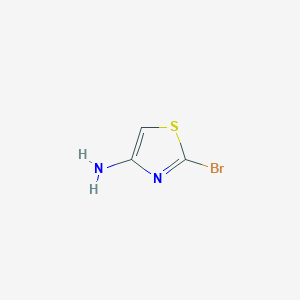

2-Bromothiazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVNVCUJPRPMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604740 | |

| Record name | 2-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-33-3 | |

| Record name | 2-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothiazol-4-amine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazol-4-amine is a substituted aminothiazole that serves as a valuable building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound. Detailed experimental protocols for its synthesis and characterization are included, along with a discussion of the biological significance of the 2-aminothiazole core, exemplified by the kinase inhibitor Dasatinib.

Chemical Properties and Structure

This compound is a heterocyclic compound with the molecular formula C₃H₃BrN₂S. Its structure consists of a thiazole ring substituted with a bromine atom at the 2-position and an amine group at the 4-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-1,3-thiazol-4-amine | --INVALID-LINK--[1] |

| Molecular Formula | C₃H₃BrN₂S | --INVALID-LINK--[1] |

| Molecular Weight | 179.04 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | C1=C(N=C(S1)Br)N | --INVALID-LINK--[1] |

| InChIKey | CFVNVCUJPRPMCN-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| CAS Number | 41731-33-3 | --INVALID-LINK--[1] |

| Appearance | White solid | --INVALID-LINK--[2] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | --INVALID-LINK--[3] |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 1.6 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 67.2 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |

Synthesis of this compound

A common synthetic route to this compound involves the "halogen dance" rearrangement of a protected 5-bromo-2-aminothiazole, followed by deprotection. The free amine is noted to be somewhat unstable and is often used immediately in subsequent reactions.

Experimental Protocol: Synthesis via Halogen Dance and Deprotection

This protocol is adapted from a published procedure.[2]

Step 1: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Boc-protected precursor)

This step involves the rearrangement of a Boc-protected 5-bromothiazole. The starting material, tert-butyl (5-bromothiazol-2-yl)carbamate, is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

-

Materials:

-

tert-butyl (5-bromothiazol-2-yl)carbamate

-

Lithium diisopropylamide (LiNPr₂i)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add a solution of LiNPr₂i in THF to the reaction mixture.

-

Stir the reaction mixture at this temperature for approximately 20 minutes.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-bromothiazol-2-yl)carbamate.

-

Step 2: Deprotection to yield this compound

-

Materials:

-

tert-butyl (4-bromothiazol-2-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (0.56 g, 2 mmol) in CH₂Cl₂ (8 mL).[2]

-

Add TFA (5 mL) to the solution and stir at room temperature for 4 hours.[2]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Evaporate the solvent to dryness under reduced pressure.

-

Azeotrope the residue with CH₂Cl₂ (2 x 5 mL).[2]

-

Partition the residue between a saturated aqueous NaHCO₃ solution (20 mL) and CH₂Cl₂ (5 x 10 mL).[2]

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid (0.336 g, 94% yield).[2]

-

Due to its instability, it is recommended to use the product immediately for subsequent reactions.[2]

-

Caption: Synthetic pathway to this compound.

Spectral Characterization

Due to the reported instability of the free amine, obtaining comprehensive spectral data can be challenging. The following provides available data and expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 5.32 (2H, broad s, NH₂), 6.41 (1H, s, 5-H).[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-Br) | ~140-150 |

| C4 (C-NH₂) | ~155-165 |

| C5 | ~100-110 |

Note: Predicted values are based on typical chemical shifts for similar 2-aminothiazole structures.

Infrared (IR) Spectroscopy

A representative IR spectrum of this compound would be expected to show the following characteristic peaks:

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400-3250 (two bands) | Primary amine |

| C=N stretch | ~1640 | Thiazole ring |

| N-H bend | 1650-1580 | Primary amine |

| C-N stretch | 1335-1250 | Aromatic amine |

| C-Br stretch | 600-500 | Carbon-bromine bond |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Expected Molecular Ion (M⁺): m/z 178 and 180.

-

Key Fragmentation: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, which could lead to the loss of HCN.

Experimental Protocols for Characterization

NMR Sample Preparation (General Protocol for a Solid Sample)

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

IR Sample Preparation (General Protocol for a Solid Sample using KBr Pellet)

-

Place a small amount of finely ground potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar.

-

Add a small amount of the solid sample (approx. 1-2 mg) to the KBr.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer for analysis.

Biological Significance and Signaling Pathways

The 2-aminothiazole moiety is a key pharmacophore in a variety of clinically important drugs. Its derivatives are known to exhibit a wide range of biological activities, including as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

A prominent example of a 2-aminothiazole-containing drug is Dasatinib , a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] Dasatinib's mechanism of action involves the inhibition of several key kinases, including BCR-ABL and the SRC family kinases.

Dasatinib Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways that are critical for cancer cell proliferation and survival.[4]

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream pro-survival pathways.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, structure, and a reliable synthetic protocol. The included spectral data and characterization methods will aid researchers in its identification and use. The biological context, highlighted by the mechanism of the 2-aminothiazole-containing drug Dasatinib, underscores the importance of this chemical scaffold in modern drug discovery. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.

References

- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

2-Bromothiazol-4-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromothiazol-4-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for laboratory use.

Core Compound Properties

This compound is a substituted thiazole derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules with diverse pharmacological activities.

| Property | Value | Citation |

| CAS Number | 41731-33-3 | [1] |

| Molecular Formula | C₃H₃BrN₂S | [1] |

| Molecular Weight | 179.04 g/mol | [1] |

| IUPAC Name | 2-bromo-1,3-thiazol-4-amine | [1] |

| SMILES | C1=C(N=C(S1)Br)N | [1] |

Synthesis of this compound and Derivatives

The synthesis of 2-aminothiazole derivatives is a well-established process in organic chemistry. While direct synthesis of this compound can be challenging, a common strategy involves the synthesis of a protected intermediate, followed by deprotection. The following protocols are based on established methods for creating 4-halo-2-aminothiazoles.

Experimental Protocol: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Protected Intermediate)

A key approach to synthesizing 4-bromo-2-aminothiazoles involves a "halogen dance" rearrangement from a protected 5-bromothiazole precursor.[2][3]

Materials:

-

tert-butyl (5-bromothiazol-2-yl)carbamate

-

Lithium diisopropylamide (LiNPr₂ⁱ)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF.

-

Cool the solution to a temperature between 0 °C and 10 °C.

-

Slowly add a solution of Lithium diisopropylamide (LiNPr₂ⁱ) in THF to the reaction mixture.

-

Stir the mixture at this temperature for approximately 20 minutes.

-

Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by chromatography to obtain tert-butyl (4-bromothiazol-2-yl)carbamate.

Experimental Protocol: Deprotection to Yield 2-Amino-4-bromothiazole

The final step is the removal of the Boc protecting group to yield the free amine.[2]

Materials:

-

tert-butyl (4-bromothiazol-2-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the Boc-protected intermediate in dichloromethane (CH₂Cl₂).

-

Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for approximately 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Evaporate the solvent and excess TFA under reduced pressure.

-

Partition the residue between saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid and an organic solvent like CH₂Cl₂ for extraction.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to yield 2-amino-4-bromothiazole.[2] It is noted that this free amine can be unstable and is often used immediately in subsequent reactions.[2]

Logical Workflow: Synthesis and Application in Drug Discovery

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the development of biologically active compounds.

Caption: Workflow for the synthesis and application of this compound.

Biological Significance and Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: The 2-aminothiazole core is a well-established pharmacophore in oncology.[4] The introduction of substituents can enhance lipophilicity, potentially improving cell membrane permeability and interaction with therapeutic targets.[4]

-

Antimicrobial Activity: The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[4]

-

Anti-inflammatory and Antiviral Properties: Various derivatives have been investigated for these activities.[5]

This compound serves as a crucial starting material for creating libraries of novel compounds for drug screening. The bromine atom at the 4-position and the amine at the 2-position provide reactive handles for further chemical modifications, such as acylation and cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[2][6] While specific signaling pathways for this compound itself are not extensively documented, its derivatives have been shown to interact with various biological targets, such as the extracellular signal-regulated kinase (ERK) pathway in the case of some 2-amino-1,3,4-thiadiazole derivatives.[7]

References

- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromothiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromothiazol-4-amine (CAS No: 41731-33-3). Due to the limited availability of published experimental spectra for this specific compound, this document combines known experimental data with predicted spectroscopic values derived from analogous structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Molecular Structure

IUPAC Name: 2-bromo-1,3-thiazol-4-amine Molecular Formula: C₃H₃BrN₂S Molecular Weight: 179.04 g/mol

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.41 | Singlet | 1H | H-5 (thiazole ring) |

| 5.32 | Broad Singlet | 2H | -NH₂ |

Solvent: CDCl₃

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum identifies the different carbon environments in the molecule. The following are predicted chemical shifts based on the structure and data from similar thiazole derivatives.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 (C-Br) |

| ~150 | C-4 (C-NH₂) |

| ~105 | C-5 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretch (asymmetric and symmetric) |

| 1650 - 1580 | Medium-Strong | N-H bend (scissoring) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1540 | Medium | C=C stretch (thiazole ring) |

| 1335 - 1250 | Strong | C-N stretch |

| 600 - 500 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 179/181 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| 100 | [M - Br]⁺ |

| 73 | [M - Br - HCN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [3]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[3]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Apply a drop of the solution to the center of the salt plate.[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]

-

If necessary, filter the final solution to remove any particulates.

Data Acquisition:

-

Set the mass spectrometer to the desired ionization mode (e.g., positive ion ESI).

-

Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Navigating the Physicochemical Landscape of 2-Bromothiazol-4-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromothiazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and development as a potential therapeutic agent. This document outlines key characteristics, standardized methodologies for their assessment, and potential degradation pathways, offering a foundational resource for researchers in the field.

Core Physicochemical Properties

This compound, with the molecular formula C₃H₃BrN₂S and a molecular weight of approximately 179.04 g/mol , presents a unique set of properties that influence its behavior in various experimental and physiological environments.[1][2] A summary of its key computed and experimental properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂S | PubChem[1] |

| Molecular Weight | 179.04 g/mol | PubChem[1] |

| XLogP3-AA | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 67.2 Ų | PubChem[1] |

| Storage Recommendation | Keep in dark place, inert atmosphere, store in freezer, under -20°C | BLD Pharm[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[4][5] While specific quantitative solubility data for this compound is not extensively published, a general understanding can be derived from its structural features and the behavior of similar 2-aminothiazole derivatives. The presence of both a bromine atom and an amine group suggests a degree of polarity, which will influence its solubility in various solvents.

Table 2: Predicted Aqueous Solubility of this compound at Different pH Values

| pH | Predicted Solubility (mg/mL) | Remarks |

| 1.2 | > 1 | Expected to be more soluble in acidic conditions due to the basicity of the amino group. |

| 4.5 | 0.5 - 1 | Solubility likely decreases as the pH approaches the pKa of the amine. |

| 6.8 | < 0.1 | Lowest solubility anticipated around neutral pH. |

| 7.4 | < 0.1 | Poor solubility expected in physiological pH. |

| 10.0 | < 0.1 | Solubility of the free base is expected to be low in basic conditions. |

Note: The data in this table is predictive and should be confirmed by experimental analysis.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][6]

Objective: To determine the saturation solubility of this compound in various aqueous buffers.

Materials:

-

This compound

-

Phosphate and citrate buffers of various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

-

HPLC-grade water, methanol, and acetonitrile

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of vials, each containing a specific pH buffer.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered sample with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Repeat the experiment in triplicate for each pH condition.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and potential for degradation into impurities.[4][7] While specific stability data is scarce, forced degradation studies on similar 2-aminothiazole derivatives provide insights into potential degradation pathways.[8]

Table 3: Forced Degradation Study Conditions and Potential Observations for this compound

| Stress Condition | Typical Protocol | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the amino group or the thiazole ring.[8] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of the amino group or the thiazole ring.[8] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the thiazole ring, potentially leading to ring-opened products.[8] |

| Thermal Degradation | Solid drug substance at 105°C for 48 hours | Decomposition, dependent on the melting point and thermal stability of the solid form. |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light | Complex rearrangements and degradation of the thiazole moiety.[8] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[8]

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, methanol, and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[8]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[8]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8]

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in a suitable solvent before analysis.[8]

-

Photolytic Degradation: Expose the solid compound to UV and visible light in a photostability chamber. Dissolve in a suitable solvent before analysis.[8]

-

-

Sample Analysis: Analyze the stressed samples, alongside an unstressed control solution, using a stability-indicating HPLC method. An LC-MS/MS system is recommended for the identification of degradation products.[8]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided information on its physicochemical properties, along with standardized protocols for solubility and stability testing, offers a robust framework for researchers. The predictive data and methodologies outlined herein should be complemented with rigorous experimental validation to fully characterize this promising molecule for its potential applications in drug development. The inherent reactivity of the 2-aminothiazole scaffold suggests that careful consideration of its stability under various conditions is crucial for its successful progression in the discovery pipeline.

References

- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 41731-35-5 | this compound - Synblock [synblock.com]

- 3. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. japsonline.com [japsonline.com]

- 8. benchchem.com [benchchem.com]

Synthesis of 2-Amino-4-bromothiazole via Halogen Dance Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-amino-4-bromothiazole, a valuable building block in medicinal chemistry, utilizing a key halogen dance rearrangement. While the direct synthesis of 2-bromothiazol-4-amine via this method is not prominently described in the literature, the rearrangement of a bromine atom from the C5 to the C4 position of a 2-aminothiazole scaffold is a robust and well-documented transformation. This guide details the synthetic strategy, including the protection of the amine functionality, the pivotal base-mediated halogen dance reaction, and the final deprotection to yield the target compound. Comprehensive experimental protocols, quantitative data, and mechanistic diagrams are provided to enable the successful application of this methodology in a laboratory setting.

Introduction

This guide focuses on the synthesis of 2-amino-4-bromothiazole, proceeding via a three-step sequence starting from the commercially available 2-amino-5-bromothiazole:

-

Protection: The 2-amino group is protected, typically as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions in the subsequent step.

-

Halogen Dance Rearrangement: The key transformation where the 5-bromo substituent on the Boc-protected thiazole rearranges to the 4-position upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[4][5]

-

Deprotection: Removal of the Boc group under acidic conditions to afford the final 2-amino-4-bromothiazole.[6][7]

Reaction Pathways and Mechanisms

The overall synthetic workflow is depicted below. The core of this synthesis is the halogen dance rearrangement, which is believed to proceed through a deprotonation-rearrangement mechanism.

The mechanism of the halogen dance is driven by the relative acidity of the protons on the thiazole ring (C2-H > C5-H > C4-H).[8] In the case of the 2-Boc-amino-5-bromothiazole, the rearrangement is thought to proceed via the formation of a thermodynamically preferred N, C(5)-dianion, leading to the migration of the bromine atom to the less acidic C4 position.[3][4]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the key halogen dance rearrangement step.

| Starting Material | Base | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |

| 2-Boc-amino-5-bromothiazole | LiNPr2i (LDA) | THF | 0–10 | 20 | 2-Boc-amino-4-bromothiazole | 91 | [3][4] |

Table 1: Summary of Quantitative Data for the Halogen Dance Rearrangement.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate (Boc Protection)

This protocol is a general procedure for the Boc protection of an amine.

Materials:

-

2-Amino-5-bromothiazole

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-amino-5-bromothiazole (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Halogen Dance Rearrangement)

This protocol is adapted from Stangeland and Stanetty, as cited in subsequent literature.[3][4]

Materials:

-

tert-butyl (5-bromothiazol-2-yl)carbamate

-

Lithium diisopropylamide (LDA) solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

-

Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of LDA (typically 1.5-2.0 eq) in THF to the reaction mixture, maintaining the temperature between 0 and 10 °C.

-

Stir the reaction mixture at this temperature for 20 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by chromatography. A reported yield for this step is 91%.[3][4]

Step 3: Synthesis of 2-Amino-4-bromothiazole (Deprotection)

This is a general procedure for the acid-catalyzed removal of a Boc protecting group.[6][7]

Materials:

-

tert-butyl (4-bromothiazol-2-yl)carbamate

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM), anhydrous (if using TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous DCM.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 2-amino-4-bromothiazole.

-

The free amine has been noted to be somewhat unstable and may be best used directly in subsequent steps or stored as a salt.[3]

Conclusion

The synthesis of 2-amino-4-bromothiazole via a halogen dance rearrangement is an efficient and high-yielding process. This technical guide provides the necessary data and detailed protocols for the successful implementation of this three-step synthetic sequence. The key to this synthesis is the robust and regioselective rearrangement of the bromine atom on the thiazole ring, enabled by the use of a strong lithium amide base. This methodology provides a reliable route to a valuable building block for the synthesis of novel therapeutic agents.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Hantzsch Thiazole Synthesis: An In-depth Technical Guide to 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis, therefore, is of paramount importance to the drug discovery and development pipeline. The Hantzsch thiazole synthesis, a classic and versatile method, remains a cornerstone for the construction of this heterocyclic core. This technical guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, focusing on its mechanism, experimental protocols, and quantitative analysis of various synthetic approaches.

The Core Reaction: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea or its derivatives, to yield a thiazole.[1] When thiourea is used, the product is a 2-aminothiazole. The reaction is known for its simplicity, efficiency, and the ability to introduce a variety of substituents onto the thiazole ring.[2]

The general reaction is as follows:

α-Haloketone + Thiourea → 2-Aminothiazole + HX + H₂O

The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis involves several key steps, starting with the formation of an isothiouronium salt intermediate, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Quantitative Data Presentation

The yield and efficiency of the Hantzsch synthesis can be influenced by various factors, including the nature of the reactants, solvent, temperature, and the use of catalysts. The following tables summarize quantitative data from various studies on the synthesis of 2-aminothiazole derivatives.

Table 1: Conventional Heating Methods

| Entry | α-Haloketone | Thiourea Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 8-10 | 14.2 | [3] |

| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | Reflux | 8 | Lower Yields | [4] |

| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [5] |

| 4 | Substituted 2-bromoacetophenones | Thiourea | None (Solvent-free) | Melting Point | Seconds | 42-93 | [6] |

Table 2: Microwave-Assisted Synthesis

| Entry | α-Haloketone | Thiourea Derivative | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Substituted α-bromoketone | Substituted thiourea | Ethanol | 170 | 5-15 | - | [3] |

| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | - | 30 | 95 | [4] |

| 3 | 2-Bromoacetophenone | Thiourea | - | - | 5-15 | 29.46 | [3] |

Table 3: One-Pot Synthesis Variations

| Entry | Ketone | Halogen Source | Thiourea Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aromatic Methyl Ketones | Copper(II) Bromide | Thiourea/N-substituted thioureas | None | - | - | - | 68-88 | [7] |

| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | - | Thiourea | SiW.SiO₂ | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [5][8] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for key experimental setups.

General Procedure for One-Pot Synthesis using a Reusable Catalyst[5][8]

This protocol details a one-pot, three-component synthesis of Hantzsch thiazole derivatives.

-

Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW.SiO₂) (15 mol%).

-

Solvent Addition: Add 5 mL of an ethanol/water (1:1) mixture to the flask.

-

Reaction: Stir the mixture at 65 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 3.5 hours.

-

Work-up: The hot solution is filtered to remove the catalyst. The recovered solid catalyst is washed with ethanol. The filtered solid product can be further purified by dissolving it in acetone, filtering to remove any residual catalyst, and then evaporating the solvent under vacuum.

-

Drying: The final product is dried in an oven at 60 °C.

Microwave-Assisted Hantzsch Thiazole Synthesis[4]

This protocol describes a rapid synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave irradiation.

-

Reactant Mixture: In a specialized microwave test tube, mix 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).

-

Solvent Addition: Add 2 mL of methanol.

-

Microwave Irradiation: Cap the test tube and heat the mixture in a microwave reactor at 90 °C for 30 minutes under a pressure of 250 psi.

-

Work-up: After the reaction is complete, the mixture is cooled. The solid product can be collected by filtration.

Solvent-Free Hantzsch Synthesis[6]

This environmentally benign protocol avoids the use of solvents.

-

Reaction Setup: Heat the 2-bromoacetophenone derivative to its melting point in a reaction vessel.

-

Reagent Addition: Add thiourea or selenourea to the molten α-haloketone. The reaction is typically instantaneous and accompanied by the release of hydrogen bromide gas.

-

Work-up: The resulting solid product is washed with water or ethanol to purify.

Experimental Workflow

The general workflow for a Hantzsch thiazole synthesis, from reactant preparation to product analysis, can be visualized as a logical sequence of steps.

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazoles.

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and powerful tool for the synthesis of 2-aminothiazole derivatives, which are of significant interest in drug discovery. This guide has provided a comprehensive overview of the reaction mechanism, quantitative data on various synthetic approaches, and detailed experimental protocols. By understanding the nuances of this reaction, researchers can effectively design and execute syntheses of novel 2-aminothiazole-based compounds for the development of new therapeutics. The ongoing development of one-pot, microwave-assisted, and solvent-free methodologies continues to enhance the efficiency and environmental friendliness of this classic reaction.

References

- 1. synarchive.com [synarchive.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity Profile of the 2-Amino Group in 2-Bromothiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the 2-amino group in 2-bromothiazol-4-amine, a crucial scaffold in medicinal chemistry. The document elucidates the nuanced electronic properties of this functional group, exploring its basicity, nucleophilicity, and participation in a range of significant chemical transformations. Key reactions, including acylation, alkylation, and diazotization via the Sandmeyer reaction, are discussed in detail. This guide aims to be a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of reaction pathways to aid in the strategic design and synthesis of novel therapeutic agents.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, present in a multitude of approved pharmaceuticals. The introduction of a bromine atom at the 4-position, yielding this compound, offers a versatile handle for further functionalization, making a thorough understanding of its reactivity profile essential for synthetic chemists. The reactivity of the exocyclic 2-amino group is of paramount importance as it is a primary site for molecular elaboration. This guide will systematically explore the factors governing the reactivity of this amino group, providing a foundational understanding for its strategic manipulation in complex synthetic endeavors.

Electronic and Steric Profile

The reactivity of the 2-amino group in this compound is intricately governed by the electronic interplay within the thiazole ring and the steric influence of the adjacent bromine atom. The thiazole ring itself is electron-withdrawing, which tends to decrease the electron density on the exocyclic amino group, thereby reducing its basicity and nucleophilicity compared to aliphatic amines.

The bromine atom at the 4-position exerts a further electron-withdrawing inductive effect (-I), which is expected to decrease the basicity of the 2-amino group. However, resonance effects can also play a role. The lone pair of the amino group can delocalize into the thiazole ring, imparting some aromatic character and influencing its reactivity.

Basicity and pKa

Table 1: Estimated Basicity of this compound in Context

| Compound | pKa of Conjugate Acid | Expected Basicity |

| Ammonia | 9.24 | Moderate |

| Aniline | 4.63 | Weak |

| 2-Aminothiazole | ~5.4 | Weak |

| This compound | < 5.4 (Estimated) | Very Weak |

This reduced basicity has significant implications for its reactivity, particularly in acid-catalyzed reactions and its ability to act as a nucleophile under neutral or acidic conditions.

Nucleophilicity: A Tale of Two Sites

The 2-aminothiazole scaffold presents two potential nucleophilic sites: the exocyclic amino group (N-nucleophilicity) and the C5 position of the thiazole ring (C-nucleophilicity)[1][2]. The preferred site of attack by an electrophile is dependent on the nature of the electrophile and the reaction conditions.

Studies on 2-aminothiazoles have shown that while they exhibit higher nitrogen basicity than anilines, they often react as carbon nucleophiles at the C5 position, especially with strong electrophiles[1]. This is attributed to the enamine-like character of the molecule. For this compound, the C5 position is unsubstituted, making it a potential site for electrophilic substitution. However, the primary focus of this guide is the reactivity of the 2-amino group.

Key Reactions of the 2-Amino Group

Acylation

Direct acylation of the 2-amino group in 2-amino-4-halothiazoles can be challenging, often resulting in low yields and the formation of multiple products, including bis-acylated species[3]. This is attributed to the decreased nucleophilicity of the amino group and potential side reactions.

A more effective strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate can be acylated under standard conditions, followed by deprotection to yield the desired N-acylated product in good yield[3].

Experimental Protocol: Acylation via a Boc-Protected Intermediate [3]

Step 1: Boc Protection of this compound

-

Reactants: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of this compound in CH₂Cl₂ is added Et₃N and (Boc)₂O. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl (4-bromothiazol-2-yl)carbamate.

Step 2: Acylation of the Boc-Protected Amine

-

Reactants: tert-Butyl (4-bromothiazol-2-yl)carbamate, Acyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂.

-

Procedure: The Boc-protected amine is dissolved in CH₂Cl₂ and cooled to 0 °C. Pyridine and the acyl chloride are added sequentially. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the acylated product.

Step 3: Deprotection

-

Reactants: Acylated Boc-protected intermediate, Trifluoroacetic acid (TFA), CH₂Cl₂.

-

Procedure: The acylated intermediate is dissolved in CH₂Cl₂ and treated with TFA. The reaction is stirred at room temperature until deprotection is complete. The solvent and excess TFA are removed under reduced pressure to yield the final N-acylated this compound.

Table 2: Representative Yields for the Acylation of 2-Amino-4-halothiazoles

| Acylating Agent | Protecting Group | Deprotection Reagent | Overall Yield | Reference |

| Acetyl Chloride | Boc | TFA | Good | [3] |

| Benzoyl Chloride | Boc | TFA | Good | [3] |

Alkylation

Alkylation of the 2-amino group can also be achieved, though it may be complicated by the potential for N-alkylation at the endocyclic nitrogen atom of the thiazole ring. The regioselectivity of alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. The use of protecting groups can also be a valuable strategy to ensure selective alkylation at the exocyclic amino group.

Experimental Protocol: General Procedure for N-Alkylation

-

Reactants: this compound, Alkyl halide (e.g., Iodomethane), a non-nucleophilic base (e.g., Sodium hydride), and an aprotic solvent (e.g., Tetrahydrofuran).

-

Procedure: To a suspension of a non-nucleophilic base in an aprotic solvent, this compound is added at 0°C. The mixture is stirred for a short period before the addition of the alkylating agent. The reaction is then allowed to warm to room temperature and is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified.

Diazotization and Sandmeyer Reaction

The 2-amino group of 2-aminothiazoles can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via the Sandmeyer reaction[4][5]. This reaction allows for the replacement of the amino group with halogens, cyano groups, hydroxyl groups, and other functionalities.

The Sandmeyer reaction typically involves the treatment of the diazonium salt with a copper(I) salt[5]. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Experimental Protocol: General Procedure for the Sandmeyer Reaction [4]

-

Step 1: Diazotization

-

Reactants: this compound, Sodium nitrite (NaNO₂), a strong acid (e.g., HBr).

-

Procedure: this compound is dissolved in an aqueous solution of the strong acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

-

-

Step 2: Sandmeyer Reaction

-

Reactants: The freshly prepared diazonium salt solution, Copper(I) bromide (CuBr).

-

Procedure: The cold diazonium salt solution is added portion-wise to a solution or suspension of the copper(I) salt. The reaction mixture is often warmed to room temperature or heated to facilitate the decomposition of the diazonium salt and the formation of the product. The product is then isolated by extraction and purified.

-

Table 3: Potential Products from the Sandmeyer Reaction of this compound

| Copper(I) Salt | Product |

| CuCl | 2-Bromo-4-chlorothiazole |

| CuBr | 2,4-Dibromothiazole |

| CuCN | 2-Bromo-4-cyanothiazole |

Spectroscopic Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the C5-H proton and a broad singlet for the -NH₂ protons. The chemical shift of the C5-H proton will be influenced by the electronic effects of the adjacent bromine and sulfur atoms.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals for the thiazole ring carbons. The chemical shifts will be characteristic of a heteroaromatic system, with the carbon bearing the bromine atom (C4) and the carbon of the C=N bond (C2) appearing at lower fields.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 160 - 170 |

| C4 | 110 - 120 |

| C5 | 100 - 110 |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Visualizations

Reaction Workflows

Caption: Workflow for the acylation of this compound.

Caption: Workflow for the Sandmeyer reaction of this compound.

Reaction Mechanisms

Caption: Simplified mechanism of diazotization.

Conclusion

The 2-amino group in this compound exhibits a rich and nuanced reactivity profile that is of great interest to medicinal and synthetic chemists. Its attenuated basicity and nucleophilicity, a consequence of the electron-withdrawing nature of the thiazole ring and the bromine substituent, necessitate careful consideration when planning synthetic transformations. While direct reactions on the amino group can be challenging, the use of protecting group strategies offers a robust and efficient means to achieve desired modifications such as acylation and alkylation. Furthermore, the ability of the 2-amino group to undergo diazotization opens up a plethora of synthetic possibilities through the Sandmeyer reaction, allowing for the introduction of a wide array of functional groups. This guide provides a solid framework for understanding and exploiting the reactivity of this important building block in the pursuit of novel molecular entities with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Electrophilic substitution patterns of 2-aminothiazoles

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its wide range of biological activities.[1][2][3][4] The functionalization of this privileged heterocycle through electrophilic substitution is a critical strategy for the synthesis of novel derivatives and the development of new drug candidates. This guide provides a comprehensive technical overview of the electrophilic substitution patterns of 2-aminothiazoles, focusing on regioselectivity, reaction mechanisms, and the influence of various electrophiles. It includes detailed experimental protocols for key reactions, quantitative data summaries, and logical diagrams to elucidate reaction pathways and workflows, serving as an essential resource for professionals in drug discovery and organic synthesis.

Reactivity and Regioselectivity of the 2-Aminothiazole Core

The reactivity of the 2-aminothiazole ring is dictated by the interplay of the heteroatoms and the potent electron-donating effect of the exocyclic amino group at the C2 position. This amino group significantly activates the thiazole ring towards electrophilic attack through resonance, increasing the electron density at specific positions.

Quantum-chemical studies and experimental evidence consistently show that the C5 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution.[5][6] The resonance structures of 2-aminothiazole illustrate the delocalization of the lone pair of electrons from the exocyclic nitrogen, leading to a buildup of negative charge on the C5 carbon. Attack at the C4 position is less favored. While reactions can also occur at the exocyclic amino group (N-substitution) or the endocyclic nitrogen at position 3, electrophilic aromatic substitution predominantly yields C5-substituted products.

Caption: Resonance delocalization in 2-aminothiazole.

The general mechanism for this substitution follows the classical aromatic electrophilic substitution pathway: initial attack by the electrophile (E+) at the electron-rich C5 position to form a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore the aromaticity of the thiazole ring.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazole: Significance and symbolism [wisdomlib.org]

- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Navigating the Procurement of 2-Bromothiazol-4-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability, procurement strategies, and essential protocols for researchers and drug development professionals working with 2-Bromothiazol-4-amine (CAS No: 1003-08-3). Direct commercial availability of the free base is limited; however, this guide provides a comprehensive overview of its readily available precursors—the hydrobromide salt and a Boc-protected carbamate—and the necessary experimental procedures to generate the target compound.

Executive Summary

This compound is a valuable building block in medicinal chemistry. However, researchers often face challenges in its direct procurement. This document clarifies that the compound is predominantly supplied in two stable forms: This compound hydrobromide (CAS No: 41731-35-5) and tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No: 1245647-95-3). This guide details the suppliers of these precursors, presents their technical data in a comparative format, and provides explicit experimental protocols for the generation of the free amine from these starting materials.

Commercial Availability and Suppliers

The primary routes to obtaining this compound involve the purchase of its hydrobromide salt or its N-Boc protected form. A summary of prominent suppliers and the specifications of these precursors is provided below.

Table 1: Commercial Suppliers of this compound Precursors

| Compound Name | CAS Number | Supplier(s) | Typical Purity | Available Quantities |

| This compound hydrobromide | 41731-35-5 | Biosynth, BLD Pharm, Sigma-Aldrich | ≥95% | 1g, 5g, 10g, 25g |

| tert-Butyl (2-bromothiazol-4-yl)carbamate | 1245647-95-3 | BLDpharm, Ambeed, ChemicalBook | ≥97% | 100mg, 250mg, 1g, 5g, 10g, 25g |

Note: Availability and purity may vary. Researchers are advised to request certificates of analysis from suppliers.

Logical Workflow for Procurement

The acquisition of the target free amine, this compound, necessitates a two-step approach involving the procurement of a stable precursor followed by a straightforward laboratory procedure. The logical workflow is illustrated below.

An In-depth Technical Guide on the Safety and Handling of 2-Bromothiazol-4-amine

CAS Number: 41731-33-3 Molecular Formula: C₃H₃BrN₂S Synonyms: 4-Amino-2-bromothiazole

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromothiazol-4-amine, a crucial building block in pharmaceutical and chemical research. The information is intended for researchers, scientists, and drug development professionals to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

-

Skin Corrosion/Irritation: May cause skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

A definitive safety data sheet (SDS) for this compound (CAS 41731-33-3) could not be located. The hazard information presented here is extrapolated from closely related isomers and should be treated as a preliminary guide. Users must conduct a thorough risk assessment before use.

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is provided in the table below. This data is essential for the safe design of experiments and for appropriate storage.

| Property | Value | Reference |

| Molecular Weight | 179.04 g/mol | [1][3] |

| Appearance | Solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | [3] |

| Solubility | No data available |

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound. The following is a general workflow for its safe handling in a laboratory environment.

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE):

A comprehensive set of PPE is required to minimize exposure.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or face shield. |

| Hand Protection | Nitrile or other chemically resistant gloves. |

| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory | Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or if dust is generated. |

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep in a dark place, under an inert atmosphere, and refrigerated (freezer at -20°C is recommended).[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Stability: The free amine may be unstable on storage and should be used immediately after preparation if synthesized in-house.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not widely available in the public domain. However, the synthesis of structurally similar 2-aminothiazoles often follows the Hantzsch thiazole synthesis. This general method involves the condensation of an α-haloketone with a thiourea derivative.

For reactions involving this compound, such as acylation, a recent study suggests that the free amine can be challenging to work with due to instability.[4] The use of a Boc-protected intermediate may offer a more versatile and stable route for derivatization.[4]

The following diagram illustrates a logical workflow for a potential acylation reaction, highlighting key considerations.

Caption: Logical workflow for a potential acylation of this compound.

Researchers should consult the primary literature for detailed methodologies on related compounds and adapt them with caution, performing small-scale test reactions to optimize conditions.

Disposal Considerations

All waste containing this compound should be treated as hazardous.

-

Chemical Waste: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

Contaminated Packaging: Dispose of as unused product.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet. All laboratory personnel should be thoroughly trained on the potential hazards and safe handling procedures before working with this compound.

References

- 1. 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 502145-18-8 Cas No. | 4-Bromo-1,3-thiazol-2-amine | Apollo [store.apolloscientific.co.uk]

- 3. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]

- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Acylation of 2-Bromothiazol-4-amine with Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

N-acylated 2-aminothiazoles are a cornerstone scaffold in medicinal chemistry, found in a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2] The specific subclass of N-(2-bromo-1,3-thiazol-4-yl)amides represents valuable intermediates for further functionalization, leveraging the bromine atom for cross-coupling reactions to build molecular complexity.

However, the synthesis of these compounds via direct acylation of 2-bromothiazol-4-amine presents significant challenges. The free amine is notably unstable and prone to degradation, which complicates its handling and subsequent reactions.[1] Direct acylation attempts with acid chlorides are often plagued by low yields, the formation of complex product mixtures, and the generation of hard-to-separate byproducts, including bis-acylated species.[2][3]

To overcome these limitations, a more robust and reliable two-step approach is recommended. This strategy involves the use of a stable, N-Boc protected 2-amino-4-bromothiazole intermediate. This protected precursor can be acylated cleanly and efficiently. The final target compound is then obtained in high purity and yield via a straightforward acid-catalyzed deprotection step.[1][2] These notes provide detailed protocols for both the problematic direct acylation and the recommended indirect method via a Boc-protected intermediate.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route has a profound impact on the yield, purity, and scalability of the acylation reaction. The following table summarizes the key differences between the direct and indirect (Boc-protected) methods.

| Parameter | Direct Acylation | Indirect Acylation (via Boc-Protection) |

| Starting Amine Stability | Poor; this compound is unstable and should be used immediately after preparation.[1] | Excellent; N-Boc protected amine is a stable, manageable solid.[1] |

| Reaction Outcome | Complex mixture, low yields (typically <20%).[3] | Clean reaction with high conversion.[2] |

| Product Purity | Low; requires extensive chromatographic purification.[3] | High; often requires minimal purification.[2] |

| Overall Yield | Very Low (<20%).[3] | Good to Excellent.[2] |

| Recommendation | Not recommended for reliable synthesis. | Highly Recommended Method. |

Synthetic Workflow Overview

The following diagram illustrates the two divergent pathways for the synthesis of N-(2-bromo-1,3-thiazol-4-yl)amides.

Caption: Workflow comparing the direct vs. indirect acylation strategies.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Acid chlorides are corrosive and moisture-sensitive. Trifluoroacetic acid (TFA) is highly corrosive.

Protocol 1: Direct Acylation of 2-Amino-4-bromothiazole (Low-Yield Method)

This protocol is provided as an example and illustrates the challenges of direct acylation. It is adapted from the synthesis of 2-((4-bromothiazol-2-yl)carbamoyl)phenyl acetate.[3]

Materials:

-

2-Amino-4-bromothiazole (1.0 eq)

-

Acid Chloride (e.g., O-acetylsalicyloyl chloride) (2.0 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc), n-hexane

-

Saturated aqueous NaHCO₃, Brine

Procedure:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2-amino-4-bromothiazole (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride (2.0 eq) followed by the dropwise addition of triethylamine (2.5 eq).

-

Allow the reaction mixture to warm to room temperature (approx. 20 °C).

-

Stir the reaction for 24 hours. Add a catalytic amount of DMAP and continue stirring for an additional 22-24 hours.

-

Monitor the reaction by TLC. Note that the reaction is often slow and results in a complex mixture.[3]

-

Upon completion (or after 46-48 hours), dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of EtOAc/n-hexane) to isolate the desired product.

Expected Outcome:

-

The desired acylated product is typically isolated in very low yields (e.g., 17-19%).[3] The purification process can be challenging due to the presence of multiple byproducts.

Protocol 2: Recommended Indirect Acylation via Boc-Protected Intermediate

This two-part protocol is the recommended method for obtaining N-(2-bromo-1,3-thiazol-4-yl)amides in high yield and purity.

Part A: Acylation of tert-butyl (4-bromothiazol-2-yl)carbamate

Materials:

-

tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq)

-

Acid Chloride (1.1 - 1.2 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve the tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (Et₃N or DIPEA, 1.5 eq) followed by the dropwise addition of the acid chloride (1.1 eq).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-